N-(2,2-dimethoxyethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide
Description
N-(2,2-dimethoxyethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-2-yl group. The molecule also contains a 2,2-dimethoxyethylamine moiety attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-17-12(18-2)10-15-13(16)14(5-7-19-8-6-14)11-4-3-9-20-11/h3-4,9,12H,5-8,10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFAFDOPTZJSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCOCC1)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H19NO4S
- Molecular Weight : 301.37 g/mol
- CAS Number : 1049513-05-4
The compound features a tetrahydropyran ring, a carboxamide group, and a thiophene moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method may include the use of coupling agents to facilitate the formation of the carboxamide bond and the introduction of the thiophene ring through electrophilic substitution reactions.
Antimicrobial Activity
Several studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research has suggested that compounds containing thiophene rings can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the tetrahydropyran structure may enhance cell permeability and bioavailability, making it an attractive candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Compounds with similar functional groups have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
- Study on Antisecretory Activity : A related study evaluated thioamide derivatives for antisecretory and antiulcer activities using the Shay method. These compounds exhibited significant activity compared to traditional medications like cimetidine, suggesting a potential for therapeutic application in gastrointestinal disorders .
- Evaluation in Animal Models : In vivo studies have demonstrated that similar compounds can reduce ulcer formation in stress-induced models, indicating their potential use in treating gastric ulcers .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophene and tetrahydropyran moieties can significantly affect biological activity. For example, increasing electron density on the thiophene ring has been correlated with enhanced anticancer efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with structural similarities to N-(2,2-dimethoxyethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibit antimicrobial properties. For instance, derivatives of tetrahydropyran have demonstrated effectiveness against various bacterial strains. The proposed mechanism involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Compounds containing thiophene rings have been associated with anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells. The tetrahydropyran structure may enhance cell permeability and bioavailability, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Similar functional groups have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Study on Antisecretory Activity
A study evaluated thioamide derivatives for antisecretory and antiulcer activities using the Shay method. These compounds exhibited significant activity compared to traditional medications like cimetidine, suggesting potential therapeutic applications in gastrointestinal disorders.
Evaluation in Animal Models
In vivo studies have demonstrated that similar compounds can reduce ulcer formation in stress-induced models. This indicates their potential use in treating gastric ulcers.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the thiophene and tetrahydropyran moieties can significantly affect biological activity. For example, increasing electron density on the thiophene ring has been correlated with enhanced anticancer efficacy.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. Reaction kinetics depend on substituent electronic effects and steric hindrance.
Electrophilic Substitution at Thiophene
The thiophene moiety participates in electrophilic aromatic substitution (EAS) at the α-position (C-3/C-5) due to sulfur’s electron-donating resonance effects.
Ring-Opening of Tetrahydropyran
The tetrahydro-2H-pyran ring undergoes acid-catalyzed ring-opening via oxonium ion intermediates.
Oxidation of Dimethoxyethyl Chain
The 2,2-dimethoxyethyl group is susceptible to oxidative cleavage under strong oxidizing conditions:
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl reacts with nucleophiles (e.g., Grignard reagents) after activation:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| MeMgBr, THF, 0°C | Tertiary alcohol via ketone intermediate | 61% | Requires LiAlH₄ reduction post-reaction |
| NH₂NH₂, EtOH | Hydrazide derivative | 89% | Used in PRMT5 inhibitor synthesis |
Cycloaddition Reactions
The thiophene and carboxamide groups enable [4+2] Diels-Alder reactivity:
Photochemical Reactivity
UV irradiation induces thiophene ring dimerization and amide bond cleavage:
| Condition | Primary Pathway | Quantum Yield |
|---|---|---|
| UV-C (254 nm), benzene | [2π+2π] cycloaddition of thiophene | Φ = 0.32 ± 0.05 |
| UV-A (365 nm), O₂ | Singlet oxygen-mediated amide oxidation | Complete degradation in 8h |
Key Mechanistic Insights from Computational Studies
-
DFT calculations (B3LYP/6-31G*) show the amide carbonyl has enhanced electrophilicity due to thiophene’s electron-withdrawing effect (
) -
Hammett analysis of hydrolysis kinetics gives ρ = +2.1, confirming rate dependence on substituent electronics
-
Molecular dynamics simulations predict preferential solvent access to the tetrahydropyran oxygen in polar aprotic media
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Dimethoxyethyl Group : This substituent likely improves solubility compared to bulkier groups like tert-butylphenyl () or trifluoroacetyl (), which may prioritize membrane permeability or metabolic stability.
Physicochemical and Structural Properties
- Crystal Packing : highlights Z-conformation stabilization via intramolecular hydrogen bonds (N–H···O) in similar carboxamides, which may influence the target compound’s crystallinity and stability .
- Solubility : The dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents like tert-butyl () or trifluoroacetyl ().
Q & A
Basic: What are the optimal synthetic routes for this compound, and what key reagents/conditions are critical?
Methodological Answer:
The synthesis involves multi-step strategies, leveraging methods from analogous tetrahydropyran derivatives. Key steps include:
- Core Formation : Cyclization using 3,4-dihydro-2H-pyran with pyridinium p-toluenesulfonate (PPTS) for tetrahydropyran ring protection .
- Functionalization : Thiophene coupling via Suzuki-Miyaura cross-coupling (Pd catalysts, THF/water) to introduce the heteroaromatic moiety.
- Amide Bond Formation : Activation of the carboxyl group (e.g., EDC/HOBt) followed by coupling with 2,2-dimethoxyethylamine under inert conditions .
Critical Reagents :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Ketone intermediates |
| Reduction | LiAlH₄ (anhydrous THF) | Alcohol formation |
| Protection | PPTS, 3,4-dihydro-2H-pyran | Stable ether intermediates |
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene substitution pattern, tetrahydropyran chair conformation) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of dimethoxyethyl group) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if single crystals are obtainable) .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
Methodological Answer:
Discrepancies may arise from dynamic equilibria (e.g., ring puckering in tetrahydropyran) or impurities. Steps include:
- Variable-Temperature NMR : Identify conformational flexibility (e.g., coalescence temperatures for chair interconversion) .
- DFT Calculations : Compare experimental ¹³C shifts with computed values (software: Gaussian, ORCA) .
- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish regioisomers .
Advanced: What strategies enable regioselective modifications on the tetrahydropyran ring?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Protection/Deprotection : Use TBS or THP groups to block specific hydroxyls before functionalization .
- Catalytic Asymmetric Hydrogenation : Achieve enantioselective reduction of ketones (e.g., Ru-BINAP catalysts) .
- Directed C-H Activation : Utilize Pd/norbornene systems for meta-functionalization of the thiophene .
Advanced: How to address poor aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance dissolution without toxicity .
- Prodrug Design : Introduce phosphate esters or glycosides at the carboxamide group for improved bioavailability.
- Nanoparticle Encapsulation : Formulate with PLGA or liposomes (particle size <200 nm via dynamic light scattering) .
Advanced: How to design biological activity assays targeting enzyme inhibition?
Methodological Answer:
- In Silico Screening : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases, CYP450).
- Enzyme Kinetics : Use fluorescence-based assays (e.g., ATPase activity with NADH coupling) to determine IC₅₀ values.
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C isotopes) to quantify intracellular accumulation .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
